N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide
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Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has shown potential in various scientific research applications, including antimicrobial and anticancer activities .
Preparation Methods
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the acylation of the thiazole derivative with 2-methyl-1,3-thiazol-4-yl acetic acid .
Chemical Reactions Analysis
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Acylation: The thiazole ring can undergo acylation reactions to form various derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown antimicrobial activity against various bacterial and fungal species.
Medicine: It has demonstrated anticancer activity, particularly against breast cancer cell lines.
Industry: The compound can be used in the development of new antimicrobial agents and anticancer drugs.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide involves the inhibition of key enzymes and pathways in microbial and cancer cells. The compound binds to specific molecular targets, disrupting their normal function and leading to cell death. In cancer cells, it may inhibit the proliferation of cancer cells by interfering with DNA replication and repair mechanisms .
Comparison with Similar Compounds
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide is unique due to its dual thiazole rings and the presence of a bromine atom in the phenyl ring. Similar compounds include:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a chloroacetamide group instead of the 2-methyl-1,3-thiazol-4-yl group.
2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide: This compound has a benzohydrazide group and a methoxy group on the thiazole ring.
Properties
Molecular Formula |
C15H12BrN3OS2 |
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Molecular Weight |
394.3 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C15H12BrN3OS2/c1-9-17-12(7-21-9)6-14(20)19-15-18-13(8-22-15)10-2-4-11(16)5-3-10/h2-5,7-8H,6H2,1H3,(H,18,19,20) |
InChI Key |
ZMBVARUERHZDJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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